methyl 4-butoxy-1H-indole-2-carboxylate
Overview
Description
Methyl 4-butoxy-1H-indole-2-carboxylate is a chemical compound with the molecular formula C14H17NO3. It belongs to the class of indole derivatives, which are significant due to their presence in various natural products and pharmaceuticals. This compound is characterized by an indole core substituted with a butoxy group at the 4-position and a methoxycarbonyl group at the 2-position.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 4-butoxy-1H-indole-2-carboxylate typically involves the reaction of 4-butoxyindole with methyl chloroformate under basic conditions. The reaction is carried out in the presence of a base such as triethylamine or sodium hydroxide, which facilitates the nucleophilic substitution of the chloroformate group by the indole nitrogen.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for efficient production.
Chemical Reactions Analysis
Types of Reactions
Methyl 4-butoxy-1H-indole-2-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding indole-2-carboxylic acids.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: Electrophilic substitution reactions can occur at the indole ring, particularly at the 3-position.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Electrophilic reagents like halogens or nitro compounds can be used under acidic or basic conditions.
Major Products Formed
Oxidation: Indole-2-carboxylic acids.
Reduction: Corresponding alcohols.
Substitution: Halogenated or nitro-substituted indole derivatives.
Scientific Research Applications
Methyl 4-butoxy-1H-indole-2-carboxylate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex indole derivatives.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the development of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of methyl 4-butoxy-1H-indole-2-carboxylate involves its interaction with specific molecular targets. The indole core can interact with various enzymes and receptors, modulating their activity. The butoxy and methoxycarbonyl groups may influence the compound’s binding affinity and specificity. Pathways involved include inhibition of microbial growth and induction of apoptosis in cancer cells.
Comparison with Similar Compounds
Similar Compounds
- Methyl 1-methyl-1H-indole-3-carboxylate
- Ethyl 3-methyl-1H-indole-2-carboxylate
- Ethyl 3-chloro-1H-indole-2-carboxylate
Uniqueness
Methyl 4-butoxy-1H-indole-2-carboxylate is unique due to the presence of the butoxy group at the 4-position, which can significantly alter its chemical and biological properties compared to other indole derivatives. This substitution can enhance its lipophilicity, potentially improving its ability to cross cell membranes and interact with intracellular targets.
Biological Activity
Methyl 4-butoxy-1H-indole-2-carboxylate is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article provides a detailed overview of its biological activity, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
This compound features an indole core, which is known for its diverse biological properties. The presence of the butoxy group and the methoxycarbonyl group influences its binding affinity and specificity to various molecular targets, enhancing its potential therapeutic applications.
The biological activity of this compound is primarily attributed to its interaction with specific enzymes and receptors. Key mechanisms include:
- Antimicrobial Activity : The compound exhibits inhibitory effects on microbial growth, potentially through disruption of bacterial cell wall synthesis or interference with metabolic pathways.
- Anticancer Properties : It induces apoptosis in cancer cells by modulating key signaling pathways involved in cell survival and proliferation. The indole structure allows for interactions with various kinases and transcription factors that regulate cancer cell behavior .
Biological Activity Overview
The following table summarizes the biological activities reported for this compound:
Activity | Effect | Reference |
---|---|---|
Antimicrobial | Inhibits growth of various microbes | |
Anticancer | Induces apoptosis in cancer cells | |
Enzyme Inhibition | Modulates enzyme activity |
Antimicrobial Activity
In a study exploring the antimicrobial properties of various indole derivatives, this compound was found to possess significant activity against Gram-positive and Gram-negative bacteria. The compound's effectiveness was attributed to its ability to disrupt bacterial membrane integrity, leading to cell lysis.
Anticancer Activity
Research has demonstrated that this compound can induce apoptosis in several cancer cell lines, including breast and colon cancer cells. The compound was shown to activate caspase pathways, leading to programmed cell death. A notable study reported a GI50 (growth inhibition) value in the low micromolar range, indicating potent cytotoxicity against cancer cells .
Comparative Analysis with Related Compounds
To better understand the efficacy of this compound, a comparative analysis with structurally similar compounds was conducted. The following table highlights the GI50 values for selected compounds:
Compound | GI50 (μM) | Activity |
---|---|---|
This compound | 3.0 | Induces apoptosis |
Ethyl 4-butoxy-1H-indole-2-carboxylate | 10.5 | Reduced activity |
Methyl 4-methoxy-1H-indole-2-carboxylate | 5.0 | Moderate cytotoxicity |
This analysis indicates that modifications to the indole structure significantly impact biological activity, with the butoxy substitution enhancing anticancer effects compared to other derivatives .
Properties
IUPAC Name |
methyl 4-butoxy-1H-indole-2-carboxylate | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17NO3/c1-3-4-8-18-13-7-5-6-11-10(13)9-12(15-11)14(16)17-2/h5-7,9,15H,3-4,8H2,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DDYHVHFRXTVEJU-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC1=CC=CC2=C1C=C(N2)C(=O)OC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17NO3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501278570 | |
Record name | Methyl 4-butoxy-1H-indole-2-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501278570 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
247.29 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
887360-12-5 | |
Record name | Methyl 4-butoxy-1H-indole-2-carboxylate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=887360-12-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Methyl 4-butoxy-1H-indole-2-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501278570 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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